Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)-
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Overview
Description
4-(3-(3-Bromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a bromophenyl group, a dioxopyrrolidinyl moiety, and a benzenesulfonamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Bromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable aromatic precursor.
Formation of the Dioxopyrrolidinyl Moiety: This involves the cyclization of a suitable precursor to form the dioxopyrrolidinyl ring.
Coupling Reaction: The bromophenyl intermediate is then coupled with the dioxopyrrolidinyl moiety under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Bromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The dioxopyrrolidinyl moiety can undergo oxidation or reduction under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-(3-Bromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine, thereby affecting neural transmission . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar core structure but with different substituents, leading to different biological activities.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another compound with a bromophenyl group, but with different functional groups and biological properties.
Uniqueness
4-(3-(3-Bromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Succinimide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Succinimide Derivatives
Succinimides are a class of heterocyclic compounds characterized by their five-membered ring structure containing two carbonyl groups. These compounds are known for their anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties, making them valuable in drug discovery . The specific compound combines a bromophenyl group with a sulfamoyl phenyl moiety, which may enhance its biological efficacy.
Anticonvulsant Activity
Succinimide derivatives are traditionally recognized for their anticonvulsant properties. Research indicates that modifications to the succinimide structure can significantly influence their efficacy against seizures. For instance, the incorporation of bromine and sulfonamide groups has been shown to improve the inhibitory effects on neuronal excitability .
Antitumor Properties
Studies have demonstrated that succinimide derivatives exhibit promising antitumor activity. The compound Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)- has been evaluated in vitro against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are required to elucidate the exact mechanisms involved .
Antimicrobial Effects
The antimicrobial properties of succinimides have also been explored. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the sulfamoyl group is thought to enhance the antimicrobial activity by interfering with bacterial folate synthesis pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of succinimide derivatives is crucial for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituent Position : The position of substituents on the phenyl rings can significantly impact activity. For example, para-substituted phenyl groups often exhibit enhanced biological activity compared to ortho or meta substitutions.
- Electrophilic Nature : The electrophilic characteristics of the bromine atom may facilitate interactions with biological targets, enhancing the compound's overall potency.
- Sulfamoyl Group : This group not only contributes to antimicrobial activity but may also play a role in modulating other pharmacological effects .
Case Studies and Research Findings
Recent studies have highlighted the potential of succinimide derivatives in various therapeutic contexts:
- Neuroprotective Effects : A study demonstrated that a related compound exhibited neuroprotective effects in models of neuronal damage, suggesting that similar derivatives could be beneficial in treating neurodegenerative diseases .
- Combination Therapies : Research indicates that combining succinimide derivatives with other pharmacological agents may enhance therapeutic outcomes. For instance, combination treatments involving succinimides and established drugs have shown improved efficacy in managing chronic inflammatory conditions .
Data Summary Table
Properties
CAS No. |
93553-56-1 |
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Molecular Formula |
C16H13BrN2O4S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[3-(3-bromophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13BrN2O4S/c17-11-3-1-2-10(8-11)14-9-15(20)19(16(14)21)12-4-6-13(7-5-12)24(18,22)23/h1-8,14H,9H2,(H2,18,22,23) |
InChI Key |
NMJIFBGMTXGMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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